molecular formula C12H8FNO2 B5614778 Pyridin-3-yl 4-fluorobenzoate

Pyridin-3-yl 4-fluorobenzoate

Cat. No.: B5614778
M. Wt: 217.20 g/mol
InChI Key: TWUPTGJQENPONL-UHFFFAOYSA-N
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Description

Pyridin-3-yl 4-fluorobenzoate is an ester derivative composed of 4-fluorobenzoic acid and pyridin-3-ol. The 4-fluorobenzoate moiety introduces electron-withdrawing effects due to the fluorine atom at the para position, enhancing the compound’s stability and influencing its reactivity in substitution or conjugation reactions.

Properties

IUPAC Name

pyridin-3-yl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-10-5-3-9(4-6-10)12(15)16-11-2-1-7-14-8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUPTGJQENPONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with pyridin-3-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl 4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-fluorobenzoic acid and pyridin-3-ol.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea can be used under mild heating.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products:

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the fluorine atom.

    Hydrolysis: The primary products are 4-fluorobenzoic acid and pyridin-3-ol.

Scientific Research Applications

Pyridin-3-yl 4-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Pyridin-3-yl 4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The ester linkage allows for controlled release of the active moiety in biological systems, making it a valuable prodrug candidate.

Comparison with Similar Compounds

Substituent Effects on Benzoate Esters

Pyridin-3-yl 4-fluorobenzoate differs from common benzoate esters in its substitution pattern. For example:

Compound Ester Group Aromatic Substituent Key Properties
This compound Pyridin-3-yl 4-Fluorobenzoate High polarity, potential H-bonding
Ethyl 4-fluorobenzoate (hypothetical) Ethyl 4-Fluorobenzoate Lower polarity, increased lipophilicity
I-6230 Ethyl Pyridazin-3-yl Enhanced π-π stacking due to pyridazine
I-6273 Ethyl Methylisoxazol-5-yl Increased metabolic stability

Key Observations :

  • Ester Group Impact : Replacing ethyl with pyridin-3-yl (as in this compound) introduces a bulkier, more polar group. This likely reduces membrane permeability compared to ethyl esters but improves solubility in aqueous media.
  • Aromatic Substituent : The 4-fluorobenzoate group provides electronic modulation, whereas pyridazine (I-6230) or isoxazole (I-6273) rings in analogs offer distinct electronic profiles. For instance, pyridazine’s dual nitrogen atoms enhance dipole interactions, while fluorine in the target compound may improve oxidative stability .

Positional Isomerism in Pyridine Derivatives

The pyridin-3-yl group distinguishes this compound from analogs with pyridin-2-yl substitutions (e.g., triazinyl-pyridin-2-yl indole derivatives in ). The meta-position (3-yl) alters electronic distribution and steric accessibility compared to ortho-substituted pyridines. For example:

  • Pyridin-2-yl : Proximity to the ester group may enhance conjugation, as seen in triazinyl-pyridin-2-yl compounds, which exhibit strong binding to Lewis acidic metals .

Q & A

Q. Table 1: Key Crystallographic Parameters for 4-Fluorobenzoate Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)Refinement ProgramR-factorReference
2-Oxo-2H-chromen-3-yl 4-fluorobenzoateP2₁/c7.51214.29014.032SHELXL-20180.041
Trichodermin (4-fluorobenzoate ester)P2₁2₁2₁9.83211.47620.114SHELXL-970.052

Q. Table 2: Comparative Defluorination Efficiency in Microbial Systems

MicroorganismSubstrateDefluorination Rate (µmol/h·mg protein)Major ProductReference
Aureobacterium sp. RHO254-Fluorobenzoate1.8 ± 0.24-Hydroxybenzoate
Cunninghamella elegans4-Fluorobiphenyl0.5 ± 0.14-Fluorobenzoate

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